molecular formula C9H13BrClNO B1378310 3-Bromo-4-(propan-2-yloxy)aniline hydrochloride CAS No. 1394040-59-5

3-Bromo-4-(propan-2-yloxy)aniline hydrochloride

Cat. No.: B1378310
CAS No.: 1394040-59-5
M. Wt: 266.56 g/mol
InChI Key: BVYMOGOMRRLYRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(propan-2-yloxy)aniline hydrochloride is a chemical compound with the molecular formula C9H13BrClNO . It is used for pharmaceutical testing .

Scientific Research Applications

Synthesis and Biological Evaluation

3-Bromo-4-(propan-2-yloxy)aniline hydrochloride is used in the synthesis of various organic compounds. A study highlights a convenient method for synthesizing (prop-2-ynyloxy)benzene derivatives, including those related to this compound. These compounds were evaluated for antibacterial, antiurease, and NO scavenging activity, indicating potential applications in addressing bacterial infections and enzymatic disorders (Batool et al., 2014).

Synthesis of Deuterated Herbicidal Compounds

The compound is also involved in the synthesis of deuterated herbicides. For instance, ZJ0777 (2-bromo-N-(2-(4,6-dimethoxypyrimidin-2-yloxy)benzyl)aniline) is a herbicidal compound synthesized using a variant of this compound. These derivatives are crucial in the agricultural sector for controlling weeds in oilseed rape cultivation (Yang & Lu, 2010).

Catalyst in Pharmaceutical Synthesis

This compound serves as an intermediate in the pharmaceutical industry. It is used in the synthesis of a selective nuclear hormone receptor modulator. The synthesis involves a palladium-catalyzed intramolecular carbometalation of an alkyne, indicating its role in creating complex therapeutic molecules (Richey & Yu, 2009).

Biochemical Analysis

Biochemical Properties

3-Bromo-4-(propan-2-yloxy)aniline hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, altering their catalytic activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins, leading to changes in downstream signaling events. Additionally, it can affect the expression of specific genes, thereby altering cellular functions and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their function. This binding can result in conformational changes in the target biomolecule, affecting its activity. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its activity and effectiveness .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects are often observed, where a specific dosage level leads to a significant change in the compound’s activity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may inhibit or activate specific metabolic enzymes, leading to changes in the production or consumption of metabolites. These interactions can have downstream effects on cellular metabolism and overall cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins, facilitating its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall effectiveness in modulating cellular processes .

Properties

IUPAC Name

3-bromo-4-propan-2-yloxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO.ClH/c1-6(2)12-9-4-3-7(11)5-8(9)10;/h3-6H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYMOGOMRRLYRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394040-59-5
Record name Benzenamine, 3-bromo-4-(1-methylethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394040-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.